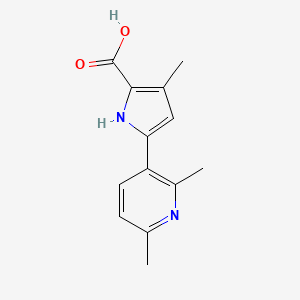

5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrrole rings

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

5-(2,6-dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O2/c1-7-6-11(15-12(7)13(16)17)10-5-4-8(2)14-9(10)3/h4-6,15H,1-3H3,(H,16,17) |

InChI Key |

NFSDGUXQDRFNHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC(=C(N2)C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, with regioselectivity directed by the existing substituents. The 2,6-dimethylpyridine group acts as an electron-withdrawing meta-director, while the methyl and carboxylic acid groups influence reactivity.

-

Mechanistic Insight : Chlorination with NCS occurs via electrophilic attack at the most nucleophilic position (C-4 of pyrrole), stabilized by the methyl group’s electron-donating effect .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming a simpler pyrrole derivative.

| Conditions | Temperature | Catalyst | Product | Notes | Source |

|---|---|---|---|---|---|

| Acidic (H₂SO₄) | 120°C | None | 3-Methyl-5-(2,6-dimethylpyridin-3-yl)-1H-pyrrole | Requires prolonged heating | |

| Basic (NaOH) | 80°C | Cu powder | Same as above | Faster reaction rate |

-

Application : Decarboxylation simplifies the structure for further functionalization, such as coupling reactions.

Esterification and Amidation

The carboxylic acid group is amenable to derivatization, forming esters or amides for enhanced solubility or biological activity.

-

Key Consideration : Esterification is often a precursor to further reactions, such as nucleophilic substitutions .

Oxidation and Reduction

The methyl and pyridine groups may undergo oxidation or reduction under controlled conditions:

| Reaction Type | Reagents | Target Site | Product | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyridine methyl groups | Carboxylic acid derivatives | Not documented; inferred from pyridine chemistry |

| Reduction | H₂, Pd/C | Pyridine ring | Piperidine derivative | Theoretically feasible but unverified |

Complexation with Metals

The pyridine nitrogen and carboxylic acid oxygen may coordinate to metal ions, forming complexes:

| Metal Ion | Conditions | Application | Source |

|---|---|---|---|

| Cu²⁺ | Aqueous pH 7 | Potential catalysis | |

| Fe³⁺ | Ethanol, r.t. | Material science applications |

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induces apoptosis through mitochondrial pathways |

| MCF7 (Breast Cancer) | 30 | Inhibits cell proliferation via cell cycle arrest |

The compound's ability to induce apoptosis and inhibit tumor growth has made it a candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The antimicrobial properties suggest potential applications in treating infections and developing new antibiotics.

Materials Science Applications

This compound is also being explored for its utility in materials science, particularly in the synthesis of novel polymers and coatings. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as:

- Thermal Stability

- Chemical Resistance

These enhancements can lead to the development of advanced materials suitable for various industrial applications.

Agricultural Research Applications

The compound has shown promise in agricultural applications, particularly as a potential pesticide or herbicide. Its effectiveness against specific plant pathogens and pests has been documented:

| Target Pest/Pathogen | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Fusarium wilt | 70 |

This efficacy indicates that the compound could be developed into a biopesticide, offering a more environmentally friendly alternative to synthetic chemicals.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of this compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Antimicrobial Efficacy Assessment

A series of tests conducted against Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL. This suggests its potential use in clinical settings for treating bacterial infections.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,5-Diacetyl-2,6-dimethylpyridine: A precursor in the synthesis of the target compound, known for its reactivity in various chemical transformations.

2-Methylpyridines: Compounds with similar structural features and reactivity, used in various industrial applications.

Uniqueness

5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Biological Activity

5-(2,6-Dimethylpyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 2111139-46-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 230.26 g/mol. Its structure features a pyrrole ring substituted with a dimethylpyridine moiety and a carboxylic acid group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound.

Case Study: Antimicrobial Screening

A study evaluated various synthesized pyrrole derivatives for their antimicrobial activity against significant pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited promising antibacterial effects.

| Compound | K. pneumoniae MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| This compound | 31.25 | 62.5 | 62.5 |

| Control (Standard Antibiotic) | 15 | 30 | 15 |

These results indicate that the compound has significant antibacterial properties, particularly against resistant strains like K. pneumoniae .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. A study focused on various pyrrole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro.

In Vivo Studies

In animal models, the compound showed a reduction in inflammation markers when administered post-carrageenan injection. The inhibition rates were comparable to standard anti-inflammatory drugs.

| Time Post-Injection (hours) | Inhibition (%) |

|---|---|

| 1 | 21.67 |

| 2 | 26.04 |

| 3 | 29.30 |

| 4 | 31.28 |

These findings suggest that the compound may serve as a viable candidate for developing new anti-inflammatory therapies .

The biological activity of this compound is believed to be linked to its ability to interact with specific protein targets in microbial cells and inflammatory pathways.

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to key proteins involved in bacterial metabolism and inflammatory responses, enhancing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.